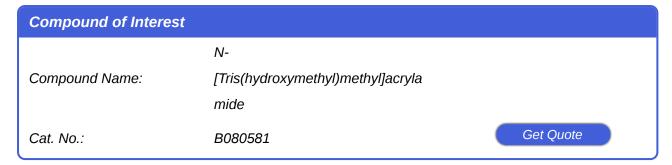


Core Properties of N[Tris(hydroxymethyl)methyl]acrylamide

Author: BenchChem Technical Support Team. Date: December 2025



N-[Tris(hydroxymethyl)methyl]acrylamide, also known as NAT or TRIS-acrylamide, is a functionalized acrylamide monomer. Its structure, featuring a polymerizable acrylamide group and three hydrophilic hydroxyl groups, makes it an ideal building block for creating highly biocompatible and water-absorbent polymers.

Data Summary

The quantitative properties of **N-[Tris(hydroxymethyl)methyl]acrylamide** are summarized in the table below for easy reference.

Property	Value	Citations
Molecular Weight	175.18 g/mol	[1][2][3][4][5]
CAS Number	13880-05-2	[1][2][3][4]
Molecular Formula	C7H13NO4	[2]
Melting Point	136-141 °C	[4]
Purity	≥93-99%	[1][2]
Solubility	Soluble in water	[4][6][7]
Storage Temperature	0-8 °C	[4]

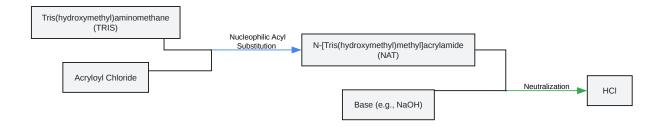


Synthesis and Polymerization

The synthesis and subsequent polymerization of NAT are fundamental processes for its application in material science.

Synthesis Pathway

The primary route for synthesizing NAT is the acylation of Tris(hydroxymethyl)aminomethane (TRIS) with an acrylic acid derivative, typically acryloyl chloride.[1] This reaction is a nucleophilic acyl substitution where the primary amine of TRIS attacks the carbonyl carbon of acryloyl chloride. The process is generally conducted in a biphasic system at low temperatures (0-5°C) to minimize the potential for spontaneous self-polymerization of the acryloyl group.[1]



Click to download full resolution via product page

Caption: Synthesis of NAT via acylation of TRIS.

Free-Radical Polymerization

The acrylamide functional group on NAT allows it to readily undergo free-radical polymerization to form high-molecular-weight polymers and cross-linked hydrogels.[1][8] This polymerization can be initiated through two primary mechanisms:

- Thermal Initiation: Utilizes initiators like ammonium persulfate (APS) or potassium persulfate (KPS) that decompose upon heating to generate free radicals.[1]
- Photoinitiation: Employs photoinitiators that generate free radicals upon exposure to UV or visible light, offering excellent spatial and temporal control over the polymerization process.



Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a NAT-based hydrogel and its characterization for drug delivery applications.

Protocol: Synthesis of a Poly(NAT) Hydrogel

This protocol describes the free-radical copolymerization of NAT with a cross-linking agent to form a hydrogel.

Materials and Equipment:

- N-[Tris(hydroxymethyl)methyl]acrylamide (NAT) monomer
- N,N'-methylenebisacrylamide (BIS) as a cross-linker[9][10]
- Ammonium persulfate (APS) or another suitable radical initiator[11]
- Dimethylformamide (DMF) or deionized water as a solvent[9]
- Reaction vessel (e.g., glass vial or flask)
- Nitrogen or Argon gas for deoxygenation
- Water bath or heating block
- Molds (e.g., glass plates with spacers)[11]

Procedure:

- Monomer Solution Preparation: Dissolve the desired amounts of NAT monomer and BIS
 cross-linker in the chosen solvent (e.g., DMF) within the reaction vessel. The ratio of
 monomer to cross-linker will determine the network properties of the resulting hydrogel.[9]
 [10]
- Deoxygenation: Sparge the solution with an inert gas (Nitrogen or Argon) for approximately 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.



- Initiator Addition: Add the thermal initiator (e.g., APS) to the deoxygenated monomer solution and mix thoroughly until dissolved.
- Polymerization: Transfer the solution into a mold. Place the mold in a water bath or oven preheated to the desired reaction temperature (e.g., 60-80°C).[9][11] Allow the polymerization to proceed for a specified duration (e.g., 2.5 to 24 hours).[9][11]
- Purification: After polymerization, carefully remove the hydrogel from the mold. Immerse it in a large volume of deionized water to wash away any unreacted monomers, initiator, and solvent. The water should be changed periodically over 24-48 hours.[11]
- Drying: To obtain a dry hydrogel (xerogel) for swelling studies, the purified hydrogel can be dried, for instance, by lyophilization or in a vacuum oven until a constant weight is achieved.

 [11]

Protocol: Characterization of Drug Loading and Release

This protocol outlines a general method for evaluating the capacity of a NAT hydrogel to act as a drug delivery vehicle.

Materials and Equipment:

- Dried Poly(NAT) hydrogel samples
- Model drug (e.g., Ibuprofen, Clonidine)[9][12]
- Phosphate-buffered saline (PBS) at physiological pH (7.4)[9][11]
- UV-Vis Spectrophotometer
- Shaking incubator or water bath

Procedure:

 Drug Loading: Immerse a pre-weighed dry hydrogel sample (xerogel) in a drug solution of known concentration.[11] Allow the hydrogel to swell to equilibrium, typically over 24 hours, in a shaking incubator to ensure uniform loading.[11]



- Quantifying Loaded Drug: The amount of drug loaded can be determined indirectly by measuring the decrease in the drug concentration of the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
- In Vitro Drug Release:
 - Remove the drug-loaded hydrogel, gently blot the surface to remove excess solution, and place it into a known volume of fresh PBS (pH 7.4) at 37°C.
 - At predetermined time intervals, withdraw a small aliquot of the PBS solution and replace it with an equal volume of fresh PBS to maintain sink conditions.
 - Measure the concentration of the drug in the withdrawn aliquots using a UV-Vis spectrophotometer.
 - Calculate the cumulative percentage of drug released over time.

Applications in Research and Drug Development

The unique properties of NAT-based polymers make them highly valuable in several advanced applications.

- Drug Delivery Systems: The high hydrophilicity and biocompatibility of NAT hydrogels make them excellent candidates for controlled drug release systems.[6][8] They have been used to develop materials for the slow release of drugs like ibuprofen and as a component in transdermal patches for drugs such as clonidine.[9][12][13]
- Tissue Engineering and Wound Healing: The tissue-like water content and bioadhesive
 nature of NAT hydrogels are beneficial for creating scaffolds that support cell growth and for
 developing advanced wound dressings.[4][8] Recent research has shown their use in
 hydrogels that promote the healing of infected wounds.[4]
- Chromatography: Poly(NAT) can be grafted onto surfaces like porous silica to create stationary phases for hydrophilic interaction chromatography (HILIC), which is used for separating polar biomolecules.[2]



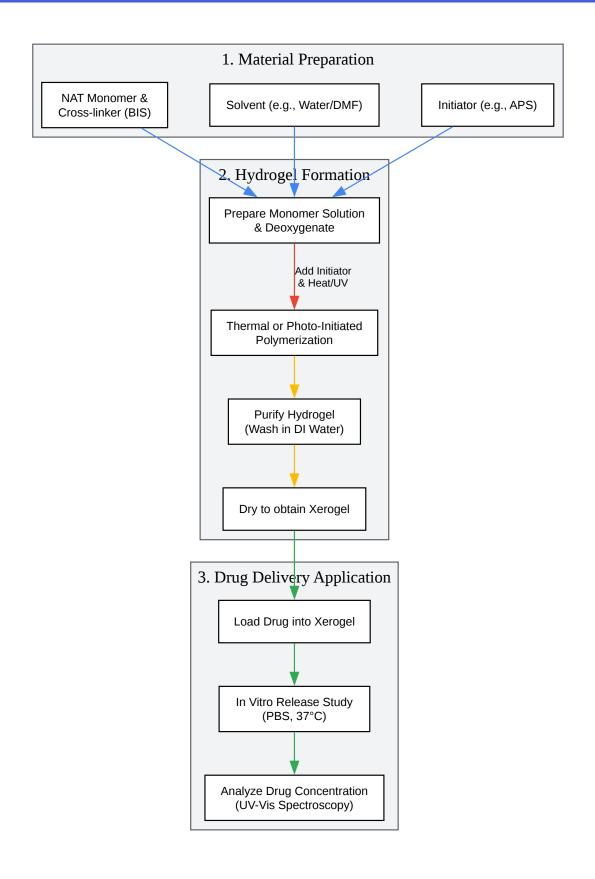




 Biosensors and Diagnostics: The hydroxyl groups provide reactive sites for the immobilization of biological molecules, suggesting potential use in modifying surfaces for biosensor applications.[1][14]

The workflow from monomer to a functional drug delivery application is visualized below.





Click to download full resolution via product page

Caption: Workflow for hydrogel synthesis and drug release testing.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-[Tris(hydroxymethyl)methyl]acrylamide | 13880-05-2 | Benchchem [benchchem.com]
- 2. Synthesis of poly(N-[tris(hydroxymethyl)methyl]acrylamide) functionalized porous silica for application in hydrophilic interaction chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3700635A Polymers of n-(tris(hydroxymethyl)methyl)acrylamide Google Patents [patents.google.com]
- 4. N- Tris(hydroxymethyl)methyl acrylamide KCl = 7, 93 13880-05-2 [sigmaaldrich.com]
- 5. N-[Tris(hydroxymethyl)methyl]acrylamide NAT [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. N-[Tris(hydroxymethyl)methyl]acrylamide, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. leapchem.com [leapchem.com]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Fe(III)-coordinated N-[tris(hydroxymethyl)methyl]acrylamide-modified acrylic pressuresensitive adhesives with enhanced adhesion and cohesion for efficient transdermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy N-[Tris(hydroxymethyl)methyl]acrylamide | 13880-05-2 [smolecule.com]
- To cite this document: BenchChem. [Core Properties of N[Tris(hydroxymethyl)methyl]acrylamide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b080581#n-tris-hydroxymethyl-methyl-acrylamide-molecular-weight]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com